N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of trifluoromethyl and oxopyrrolidinyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(trifluoromethyl)phenylboronic acid, which can be used in site-selective Suzuki-Miyaura cross-coupling reactions . The reaction conditions usually involve palladium-catalyzed direct arylation reactions and tandem-type Pd(II)-catalyzed oxidative Heck reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications, including:
Medicine: The compound may be explored for its potential therapeutic effects, particularly in the development of new drugs and treatments for various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(trifluoromethyl)phenylboronic acid
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- Various quinoline derivatives
Uniqueness
N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its combination of trifluoromethyl and oxopyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4/c22-21(23,24)14-8-6-13(7-9-14)17(28)12-25-19(30)20(31)26-15-3-1-4-16(11-15)27-10-2-5-18(27)29/h1,3-4,6-9,11,17,28H,2,5,10,12H2,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDMSIPIMSSXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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